molecular formula C12H20ClN3O2 B13579668 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride

Cat. No.: B13579668
M. Wt: 273.76 g/mol
InChI Key: VJHBZCICSYOFET-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a pyrrolidine ring, an oxadiazaspiro ring, and a hydrochloride group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a pyrrolidine derivative with an appropriate oxadiazaspiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the process. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
  • 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrobromide

Uniqueness

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group. This combination of features can result in distinct chemical and biological properties compared to similar compounds. For instance, the hydrochloride group can influence the compound’s solubility and stability, which are important factors in its practical applications .

Properties

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl(pyrrolidin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C12H19N3O2.ClH/c16-11(15-6-1-2-7-15)10-8-12(17-14-10)4-3-5-13-9-12;/h13H,1-9H2;1H

InChI Key

VJHBZCICSYOFET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NOC3(C2)CCCNC3.Cl

Origin of Product

United States

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